4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps:
Synthesis of 7-hydroxy-4-methylcoumarin: This can be achieved through Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Formation of the Piperazine Derivative: The formylated coumarin derivative is then reacted with N,N-dimethylpiperazine and a sulfonamide group is introduced to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the coumarin structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
Oxidative Stress Modulation: It activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes.
Inflammation Reduction: The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antioxidant properties.
4-methylumbelliferone: Another coumarin derivative with applications in cancer research and enzyme inhibition.
Scopoletin: A naturally occurring coumarin with anti-inflammatory and antioxidant activities.
Uniqueness
4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide stands out due to its unique combination of a coumarin core with a piperazine-sulfonamide moiety. This structure imparts distinct biological activities and enhances its potential as a multifunctional compound in various research fields.
Properties
Molecular Formula |
C17H23N3O5S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C17H23N3O5S/c1-12-10-16(22)25-17-13(12)4-5-15(21)14(17)11-19-6-8-20(9-7-19)26(23,24)18(2)3/h4-5,10,21H,6-9,11H2,1-3H3 |
InChI Key |
LFRWBTLRSMKXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)S(=O)(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.